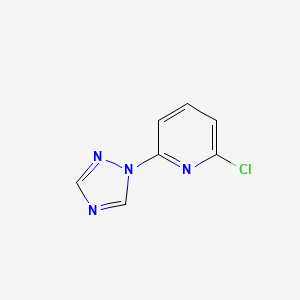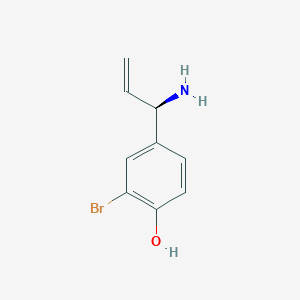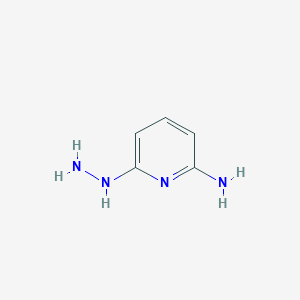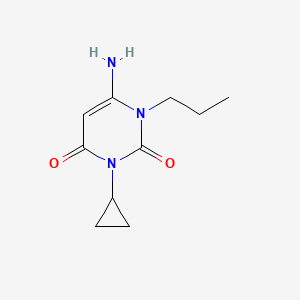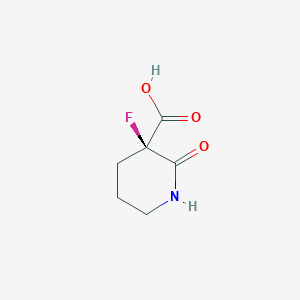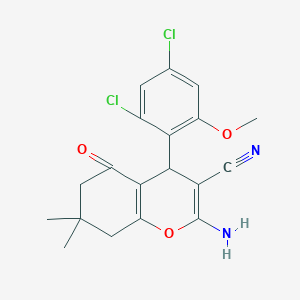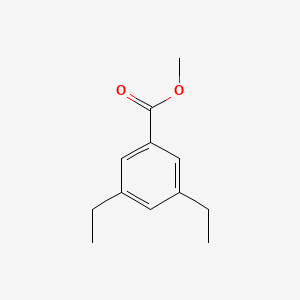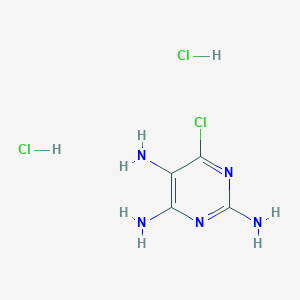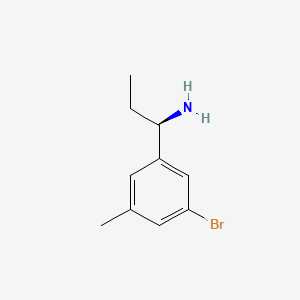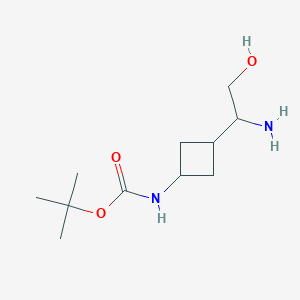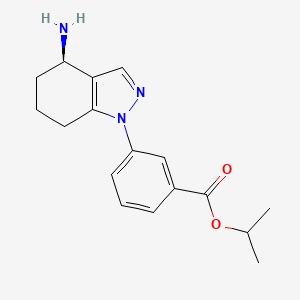
N1-(4,5-Dihydro-1H-imidazol-2-yl)benzene-1,2-diamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N1-(4,5-Dihydro-1H-imidazol-2-yl)benzene-1,2-diamine is a compound that features an imidazole ring fused with a benzene ring, making it a part of the imidazole derivatives family. Imidazole derivatives are known for their wide range of biological activities and applications in various fields such as medicine, agriculture, and industry .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N1-(4,5-Dihydro-1H-imidazol-2-yl)benzene-1,2-diamine typically involves the cyclization of amido-nitriles. One common method is the reaction of amido-nitriles with nickel-catalyzed addition to nitrile, followed by proto-demetallation, tautomerization, and dehydrative cyclization . The reaction conditions are mild and allow for the inclusion of various functional groups, including aryl halides and aromatic heterocycles .
Industrial Production Methods
Industrial production methods for imidazole derivatives often involve large-scale synthesis using similar cyclization reactions. The process is optimized for yield and purity, ensuring that the final product meets industrial standards .
Chemical Reactions Analysis
Types of Reactions
N1-(4,5-Dihydro-1H-imidazol-2-yl)benzene-1,2-diamine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the imidazole ring, leading to different functional groups.
Substitution: Substitution reactions, especially on the benzene ring, are common and can introduce various substituents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various halogenating agents for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of imidazole N-oxides, while substitution reactions can introduce halogen, alkyl, or aryl groups .
Scientific Research Applications
N1-(4,5-Dihydro-1H-imidazol-2-yl)benzene-1,2-diamine has a wide range of scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activities, including antibacterial and antifungal properties.
Medicine: Investigated for its potential therapeutic applications, such as anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and as a catalyst in various chemical reactions
Mechanism of Action
The mechanism of action of N1-(4,5-Dihydro-1H-imidazol-2-yl)benzene-1,2-diamine involves its interaction with specific molecular targets and pathways. The imidazole ring can interact with various enzymes and receptors, leading to its biological effects. For example, it can inhibit certain enzymes involved in inflammation or cancer cell proliferation .
Comparison with Similar Compounds
Similar Compounds
Clemizole: An antihistaminic agent with a similar imidazole structure.
Omeprazole: An antiulcer drug that also contains an imidazole ring.
Metronidazole: A bactericidal agent with an imidazole core.
Uniqueness
N1-(4,5-Dihydro-1H-imidazol-2-yl)benzene-1,2-diamine is unique due to its specific substitution pattern on the benzene ring, which can lead to distinct biological activities and chemical reactivity compared to other imidazole derivatives .
Properties
Molecular Formula |
C9H12N4 |
|---|---|
Molecular Weight |
176.22 g/mol |
IUPAC Name |
2-N-(4,5-dihydro-1H-imidazol-2-yl)benzene-1,2-diamine |
InChI |
InChI=1S/C9H12N4/c10-7-3-1-2-4-8(7)13-9-11-5-6-12-9/h1-4H,5-6,10H2,(H2,11,12,13) |
InChI Key |
PZZIYYLXHYLKCG-UHFFFAOYSA-N |
Canonical SMILES |
C1CN=C(N1)NC2=CC=CC=C2N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


